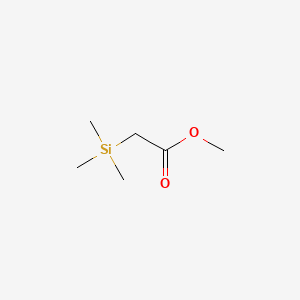
Methyl (trimethylsilyl)acetate
Vue d'ensemble
Description
Methyl (trimethylsilyl)acetate, also known as Trimethylsilyl acetate, is a chemical compound with the formula C5H12O2Si . It has a molecular weight of 132.23 .
Synthesis Analysis
Trimethylsilyl acetate can be synthesized using sodium acetate, N, dinethylformamide, and tetrabutylammonium chloride . The reaction involves the addition of trimethylchlorosilane at a controlled rate, followed by stirring and filtration .Molecular Structure Analysis
The molecular structure of Methyl (trimethylsilyl)acetate consists of a silicon atom bonded to three methyl groups and an acetate group .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one in Methyl (trimethylsilyl)acetate, are known for their reactivity towards nucleophiles, resulting in the replacement of the acetate group . They are often used in organic synthesis as protecting groups, making compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Methyl (trimethylsilyl)acetate is a liquid with a boiling point of 107.5°C and a melting point of -32°C . It has a density of 0.882 g/mL at 25°C .Applications De Recherche Scientifique
Halogen Incorporation in Phenols
Methyl (trimethylsilyl)acetate has been utilized in the specific bromine and iodine incorporation into phenols. The study by Wilbur, Stone, and Anderson (1983) demonstrated regiospecific replacement of the trimethylsilyl group by these halogens in phenols using (trimethylsilyl)-phenol derivatives as model compounds (Wilbur, Stone, & Anderson, 1983).
Silylation in Chromatography
Tallent and Kleiman (1968) used bis(trimethylsilyl)acetamide for silylating lipolysates in gas-liquid chromatography, highlighting the potential of similar silylating agents like methyl (trimethylsilyl)acetate in analytical chemistry (Tallent & Kleiman, 1968).
Derivatization for Chromatographic Analysis
The study by Akhrem et al. (1978) described a rapid procedure for methyl glycoside derivatization for gas-liquid chromatographic analysis using trimethylsilylation, suggesting possible applications of methyl (trimethylsilyl)acetate in similar contexts (Akhrem, Avvakumov, Svirodov, & Strel'chyonok, 1978).
Gas Phase Thermolysis Studies
Harrison and Torr (1997) investigated the thermolysis of neat trimethylsilyl acetate, identifying various gaseous products formed during thermal decomposition. This research provides insights into the thermal behavior of methyl (trimethylsilyl)acetate under similar conditions (Harrison & Torr, 1997).
Synthesis of Complex Organic Compounds
Hurst and Mcinnes (1965) detailed the use of the trimethylsilyl group in the synthesis of complex organic compounds, indicating a potential role for methyl (trimethylsilyl)acetate in synthetic organic chemistry (Hurst & Mcinnes, 1965).
Mécanisme D'action
Target of Action
Methyl (trimethylsilyl)acetate is a derivative of the trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is characterized by its chemical inertness and large molecular volume, making it useful in a number of applications .
Mode of Action
The trimethylsilyl group, including Methyl (trimethylsilyl)acetate, is often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This is achieved by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups . This modification tends to make the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The trimethylsilyl group is known to be used in the derivatization of metabolites for analysis in gas chromatography-mass spectrometry . This suggests that Methyl (trimethylsilyl)acetate could potentially interact with a wide range of biochemical pathways, depending on the specific metabolites it is used to derivatize.
Pharmacokinetics
Its molecular weight is 1462597 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The trimethylsilyl group is known to increase the volatility of compounds it is used to derivatize , which could potentially influence their behavior at the molecular and cellular level.
Action Environment
The action of Methyl (trimethylsilyl)acetate can be influenced by environmental factors. For instance, its reactivity with water could potentially influence its action, efficacy, and stability . Furthermore, its boiling point is 95°C at 7mm Hg , suggesting that it could be volatile under certain conditions. Safety precautions should be taken when handling this compound, as it may irritate the skin, eyes, and respiratory tract .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUZDFFYVRXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183422 | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (trimethylsilyl)acetate | |
CAS RN |
2916-76-9 | |
| Record name | Acetic acid, 2-(trimethylsilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl (trimethylsilyl)acetate in organic synthesis?
A1: Methyl (trimethylsilyl)acetate serves as a valuable reagent for introducing a two-carbon unit in organic synthesis. It acts as a nucleophile, specifically a ketene acetal, when reacted with aldehydes or α,β-unsaturated ketones in the presence of Lewis acids []. This reactivity makes it a useful building block for constructing more complex molecules.
Q2: How does the stereochemistry of 1-Methoxy-2-trimethylsilyl-1-(trimethylsilyloxy)ethylene affect its reactivity?
A2: 1-Methoxy-2-trimethylsilyl-1-(trimethylsilyloxy)ethylene, prepared from methyl (trimethylsilyl)acetate, exists as both (E) and (Z) isomers. Interestingly, these isomers display distinct reactivity profiles. When combined with titanium tetrachloride (TiCl4), the (E)-isomer enables the (Z)-selective alkenation of aldehydes []. This selectivity highlights the importance of stereochemistry in controlling the outcome of chemical reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






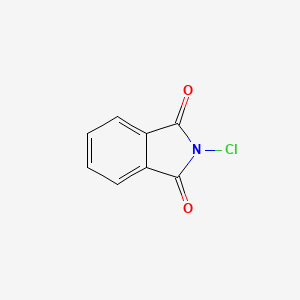
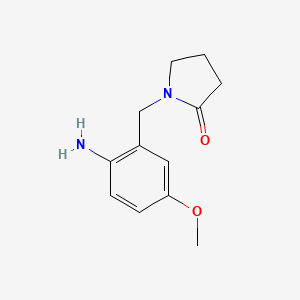
![2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1359873.png)
![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
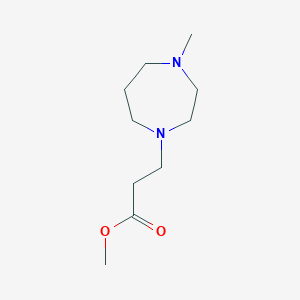
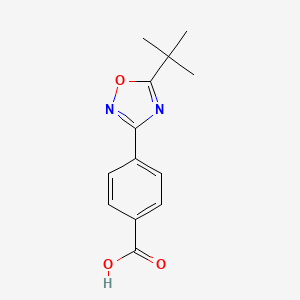
![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)